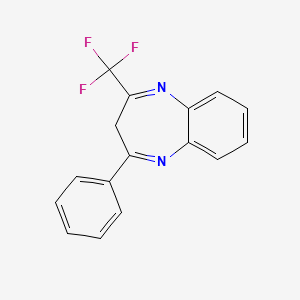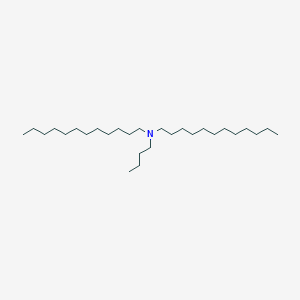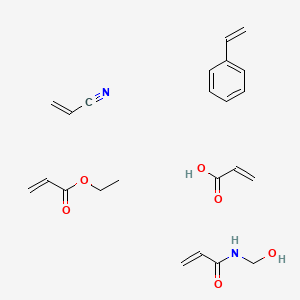![molecular formula C23H40BrNO2S B14633218 Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide CAS No. 56492-06-9](/img/structure/B14633218.png)
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The unique structure of this compound allows it to interact with both hydrophobic and hydrophilic substances, making it a versatile agent in chemical and biological research.
準備方法
The synthesis of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide typically involves a multi-step process. One common method includes the reaction of dodecyl bromide with 3-(2-hydroxybenzamido)propylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methylsulfanium bromide to yield the final compound. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction .
化学反応の分析
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide or chloride ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds .
科学的研究の応用
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide has several scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell membrane studies due to its ability to interact with lipid bilayers.
作用機序
The mechanism of action of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The sulfanium group interacts with negatively charged components of the membrane, enhancing its antimicrobial activity. This dual interaction with both hydrophobic and hydrophilic regions makes it effective in disrupting microbial cell membranes .
類似化合物との比較
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar in its surfactant properties but differs in its chain length and specific applications.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, but with a different aromatic structure.
Dodecyltrimethylammonium bromide: Similar in its dodecyl chain but lacks the hydroxybenzamido group, affecting its interaction with biological membranes.
These comparisons highlight the unique structural features of this compound, particularly its hydroxybenzamido group, which enhances its interaction with biological systems.
特性
CAS番号 |
56492-06-9 |
|---|---|
分子式 |
C23H40BrNO2S |
分子量 |
474.5 g/mol |
IUPAC名 |
dodecyl-[3-[(2-hydroxybenzoyl)amino]propyl]-methylsulfanium;bromide |
InChI |
InChI=1S/C23H39NO2S.BrH/c1-3-4-5-6-7-8-9-10-11-14-19-27(2)20-15-18-24-23(26)21-16-12-13-17-22(21)25;/h12-13,16-17H,3-11,14-15,18-20H2,1-2H3,(H-,24,25,26);1H |
InChIキー |
RBHNSTSKYAEENQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[S+](C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)


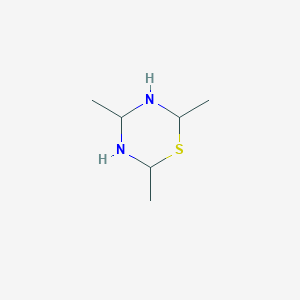
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

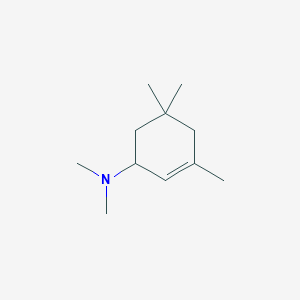
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

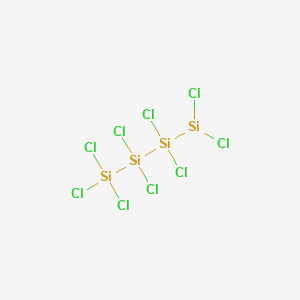
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
